molecular formula C23H22ClN3O3S B11442584 3-(3-chloro-2-methylphenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chloro-2-methylphenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11442584
M. Wt: 456.0 g/mol
InChI Key: ULIGHJUTGRUJAK-UHFFFAOYSA-N
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Description

3-(3-CHLORO-2-METHYLPHENYL)-8-(2,3-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-2-METHYLPHENYL)-8-(2,3-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylphenyl and 2,3-dimethoxyphenyl derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-2-METHYLPHENYL)-8-(2,3-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

3-(3-CHLORO-2-METHYLPHENYL)-8-(2,3-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-2-METHYLPHENYL)-8-(2,3-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(3-CHLORO-2-METHYLPHENYL)-8-(2,3-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE include:

  • 1-(5-CHLORO-2-METHYLPHENYL)-3-(2,5-DIMETHOXYPHENYL)UREA
  • 1-(6-CHLORO-2-METHYLPHENYL)-3-(2,5-DIMETHOXYPHENYL)UREA
  • 3-CHLORO-2-METHYLPHENOL

Uniqueness

What sets 3-(3-CHLORO-2-METHYLPHENYL)-8-(2,3-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields .

Properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H22ClN3O3S/c1-14-18(24)7-5-8-19(14)26-12-27-21(28)10-16(17(11-25)23(27)31-13-26)15-6-4-9-20(29-2)22(15)30-3/h4-9,16H,10,12-13H2,1-3H3

InChI Key

ULIGHJUTGRUJAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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